molecular formula C17H13ClN4O3 B11067922 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide CAS No. 696648-37-0

2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11067922
CAS No.: 696648-37-0
M. Wt: 356.8 g/mol
InChI Key: VLZZFNREYRKHPF-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a phenylacetyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenylacetyl Group: This step involves the acylation of the oxadiazole ring with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Benzamide Moiety: The final step is the coupling of the intermediate with 2-chlorobenzoyl chloride, facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzamide or oxadiazole rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Oxidized derivatives with altered oxidation states.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms, particularly those involving its target enzymes or receptors.

    Materials Science: Its unique structure may be exploited in the design of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring and the phenylacetyl group are likely crucial for binding to the target site, while the benzamide moiety may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-thiadiazol-3-yl}benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-triazol-3-yl}benzamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is unique due to the presence of the oxadiazole ring, which can impart distinct electronic and steric properties compared to thiadiazole or triazole analogs

Properties

CAS No.

696648-37-0

Molecular Formula

C17H13ClN4O3

Molecular Weight

356.8 g/mol

IUPAC Name

2-chloro-N-[4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H13ClN4O3/c18-13-9-5-4-8-12(13)17(24)20-16-15(21-25-22-16)19-14(23)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,23)(H,20,22,24)

InChI Key

VLZZFNREYRKHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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